molecular formula C9H4Cl3N B1528729 2,5,8-Trichloroquinoline CAS No. 1343067-49-1

2,5,8-Trichloroquinoline

Cat. No. B1528729
M. Wt: 232.5 g/mol
InChI Key: YVWFFKZWXRICFB-UHFFFAOYSA-N
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Description

Molecular Structure Analysis

The molecular structure of 2,5,8-Trichloroquinoline consists of a quinoline core with three chlorine atoms substituted at the 2nd, 5th, and 8th positions . The average mass of the molecule is 232.494 Da .

Scientific Research Applications

Antimalarial and Antiviral Properties

  • Synthesis and Antimalarial Activity: A novel series of hybrid 4-aminoquinolines-1,3,5-triazine, synthesized through aromatic nucleophilic displacement, demonstrated mild to moderate antimalarial activity against the chloroquine-sensitive RKL2 strain of Plasmodium falciparum. These findings suggest potential applications in developing new antimalarial drugs (Bhat et al., 2016) source.

Alzheimer's Disease Research

  • Clioquinol for Alzheimer's Disease: Research on Clioquinol, a halogenated 8-hydroxyquinoline, has shifted towards its potential for treating neurodegenerative diseases like Alzheimer's. Its ability to bind copper and dissolve beta-amyloid plaques offers a promising avenue for therapeutic application (Mao & Schimmer, 2008) source.
  • PBT2 Targeting Amyloid β: PBT2, a second-generation 8-OH quinoline, has been under development for targeting amyloid β in Alzheimer's disease. Initial trials indicated its potential to lower cerebrospinal fluid Aβ and improve cognition, underscoring its therapeutic promise (Villemagne et al., 2017) source.

Cancer Research

  • Clioquinol and Cancer Therapy: Beyond its antimicrobial properties, Clioquinol exhibits preclinical efficacy in cancer treatment by inhibiting the proteasome function. This repurposing effort highlights its potential as a cancer therapeutic agent (Mao & Schimmer, 2008) source.

OLED Materials

  • OLED Applications: Synthesis of soluble aluminium complex dyes based on 5-substituted-8-hydroxyquinoline derivatives for OLED applications demonstrated the potential of these compounds in enhancing the performance of OLED devices. These derivatives exhibit strong green luminescence and high fluorescence quantum yield, indicating their utility in the development of advanced OLED materials (Mishra et al., 2005) source.

Chemical Sensing

  • Chemosensor for Cadmium: The synthesis of 5-chloro-8-methoxyquinoline appended diaza-18-crown-6 demonstrated selective response to Cd2+ ions over other metal ions, suggesting its application in detecting cadmium concentrations in waste effluents and food products (Prodi et al., 2001) source.

properties

IUPAC Name

2,5,8-trichloroquinoline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H4Cl3N/c10-6-2-3-7(11)9-5(6)1-4-8(12)13-9/h1-4H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YVWFFKZWXRICFB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=NC2=C(C=CC(=C21)Cl)Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H4Cl3N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

232.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2,5,8-Trichloroquinoline

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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